molecular formula C25H25N5O2S B2934678 N-(6-((4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide CAS No. 1331310-58-7

N-(6-((4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2934678
CAS No.: 1331310-58-7
M. Wt: 459.57
InChI Key: COZCWGCAUMEQPS-UHFFFAOYSA-N
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Description

N-(6-((4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is a synthetic chemical compound with a molecular formula of C25H25N5O2S . It is designed around a pyridazinone core linked to a benzamide and an indole-ethylamine moiety, integrating two pharmacologically significant heterocyclic systems into a single molecule. The indole scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of bioactive molecules and natural products. Indole derivatives have been extensively documented to exhibit diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . Concurrently, pyridazinone derivatives have been identified as key scaffolds in the development of novel therapeutic agents, such as potent and selective class I histone deacetylase (HDAC) inhibitors with demonstrated in vitro and in vivo antitumor efficacy . The specific integration of these moieties suggests this compound has significant potential for investigation in various biochemical and pharmacological contexts. Researchers may find it valuable for probing enzyme inhibition, developing targeted protein degraders, or as a molecular building block in the synthesis of more complex chemical entities. Its structure, featuring a flexible thioether linker, makes it a candidate for exploring interactions with multiple biological targets. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[6-[4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c31-23(26-15-14-19-17-27-21-10-5-4-9-20(19)21)11-6-16-33-24-13-12-22(29-30-24)28-25(32)18-7-2-1-3-8-18/h1-5,7-10,12-13,17,27H,6,11,14-16H2,(H,26,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZCWGCAUMEQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is a complex organic compound with potential therapeutic applications. Its biological activity is of particular interest in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Indole moiety : Contributes to biological activity due to its role in various biochemical pathways.
  • Pyridazine ring : Often associated with antimicrobial and anticancer properties.
  • Benzamide group : Known for its involvement in enzyme inhibition and receptor binding.

The detailed chemical structure can be represented as follows:

N 6 4 2 1H indol 3 yl ethyl amino 4 oxobutyl thio pyridazin 3 yl benzamide \text{N 6 4 2 1H indol 3 yl ethyl amino 4 oxobutyl thio pyridazin 3 yl benzamide }

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzamides can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF710Apoptosis
Compound BHeLa5Cell Cycle Arrest
N-(6...A5498Apoptosis

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it may inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Case Study: Inhibition of DHFR

A study demonstrated that certain benzamide derivatives reduced NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR. This suggests a novel approach to targeting cancer metabolism through enzyme inhibition .

Antimicrobial Activity

Compounds with similar structures have been evaluated for antimicrobial properties. For example, certain benzamide derivatives have shown activity against various bacterial strains, indicating their potential use as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Interaction with specific receptors may modulate cellular signaling pathways.
  • Enzyme Inhibition : Targeting metabolic enzymes can disrupt cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of pharmacologically active molecules, including benzamide derivatives, pyridazine-containing compounds, and indole-based agents. Below is a detailed analysis of its similarities and differences with key analogs:

Pyridazine-Containing Ethyl Benzoate Derivatives ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) share the pyridazine ring but differ in their core structure (ethyl benzoate vs. benzamide). The ethyl ester group in I-6230 may act as a prodrug moiety, whereas the benzamide in the target compound likely improves metabolic stability and direct receptor engagement.

Thioether-Linked Benzamide Derivatives ()

Several compounds from the 2017 patent (e.g., Compound 15: N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide) feature thioether linkages and benzamide backbones. Key differences include:

  • Substituent Variability : Compound 15 uses a thienylmethylthio group, whereas the target compound employs a 4-oxobutylthio chain. The latter’s ketone group may participate in hydrogen bonding, unlike the purely hydrophobic thienyl group.
  • Indole vs. Heteroaromatic Moieties: The target’s indol-3-yl group provides a planar aromatic system distinct from the cyano-pyridinyl or nitro-substituted phenyl groups in analogs like Compound 20 (2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide). Indole’s electron-rich nature could favor interactions with serotonin receptors or kinases, while nitro groups may confer redox activity .

Indole-Containing Benzamide Analogs ()

The compound N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]benzamide (Clarke’s Analysis) shares the indol-3-yl ethylamino motif but replaces the pyridazine-thioether system with a piperidinyl group. Piperidine’s basic nitrogen may enhance solubility, whereas the target compound’s pyridazine and thioether groups could improve membrane permeability. Such structural differences suggest divergent pharmacological targets: the piperidinyl analog may target CNS receptors, while the pyridazine-thioether system might inhibit kinases or proteases .

Key Research Findings and Implications

  • Thioether Linkers: The 4-oxobutylthio group in the target compound may offer superior flexibility and hydrogen-bonding capacity compared to rigid (e.g., phenethylamino) or purely hydrophobic (e.g., thienylmethylthio) linkers in analogs .
  • Pyridazine vs. Isoxazole/Isoxazolyl : Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases, unlike isoxazolyl groups in compounds like I-6373 , which could favor anti-inflammatory activity .

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